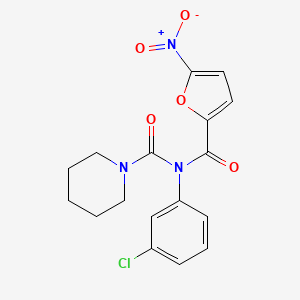

![molecular formula C8H12O2 B2930605 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde CAS No. 1212021-23-2](/img/structure/B2930605.png)

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

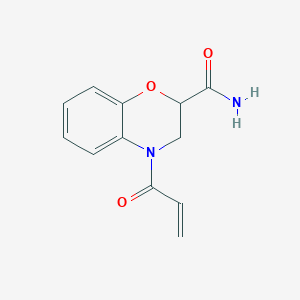

2-Oxabicyclo[2.2.2]octane is a new bioisostere of the phenyl ring . It is a basic structural element in chemistry and is one of the most common structural motifs in natural products and bioactive compounds . It has been incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .

Synthesis Analysis

The key synthesis step of 2-Oxabicyclo[2.2.2]octane is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process leads to the formation of the 2-Oxabicyclo[2.2.2]octane core .Molecular Structure Analysis

The design of the structure of 2-Oxabicyclo[2.2.2]octane is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2] octane, and cubane . The distance between two bridgehead carbon atoms (C-C) in 2-Oxabicyclo[2.2.2]octane is 2.6Å .Chemical Reactions Analysis

The 2-Oxabicyclo[2.2.2]octane core is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring . In Imatinib, such replacement leads to improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity . In Vorinostat, such replacement results in a new bioactive analog of the drug .Wissenschaftliche Forschungsanwendungen

Bioisostere of the Phenyl Ring

2-Oxabicyclo[2.2.2]octane has been identified as a new bioisostere of the phenyl ring . This means it can be used as a substitute for the phenyl ring in chemical structures, potentially leading to new compounds with improved properties. For example, it has been incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring . In Imatinib, such replacement leads to improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Drug Discovery Projects

The study of 2-Oxabicyclo[2.2.2]octane enhances the repertoire of available saturated bioisosteres of (hetero)aromatic rings for the use in drug discovery projects . This could lead to the development of new drugs with improved properties and efficacy.

Ring-Opening Polymerization

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde can be used in the ring-opening polymerization (ROP) of bridged or fused bicyclic lactones . This is a simple and controlled method to synthesize polyesters with alicyclic moieties in the polymer backbone .

Influence of Stereochemistry on Thermal Properties

The stereochemistry of the alicyclic structures in 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde has a great effect on the polymer properties . These properties can be regulated by varying the polymerization conditions . The stereoregular P [2.2.2]VLs, both cis and trans, exhibited higher crystallinity and melting temperatures ™ than those of the stereoirregular isomers .

Synthesis of Biodegradable Polymers

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde can be used in the synthesis of biodegradable polymers . These polymers have potential applications in various fields, including medicine, agriculture, and packaging .

Chemical Recyclability

Polyesters with cyclic structures in the main chain, synthesized from 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, typically possess superior mechanical and thermal properties together with chemical recyclability . This means they can be broken down and reused, reducing waste and environmental impact .

Eigenschaften

IUPAC Name |

2-oxabicyclo[2.2.2]octane-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-8-3-1-7(2-4-8)10-6-8/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYYUSXZUIQQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1OC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)

![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)

![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)